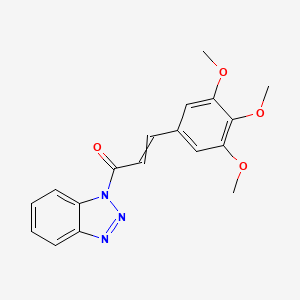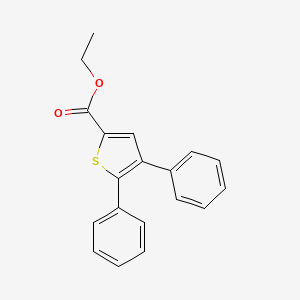
PROTAC ERR(c) paragraph sign ligand 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC ERR© paragraph sign ligand 2 is a member of the proteolysis-targeting chimera (PROTAC) family, which are bifunctional molecules designed to induce the degradation of specific proteins. These compounds consist of a ligand that binds to a protein of interest and a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The primary function of PROTACs is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins, offering a novel approach to drug discovery and therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ERR© paragraph sign ligand 2 involves several key steps:
Ligand Synthesis: The first step is the synthesis of the ligand that binds to the protein of interest.
E3 Ligase Ligand Synthesis: The second step is the synthesis of the ligand that recruits the E3 ubiquitin ligase.
Linker Attachment: The final step is the attachment of a linker to connect the two ligands.
Industrial Production Methods
Industrial production of PROTACs, including PROTAC ERR© paragraph sign ligand 2, typically involves large-scale organic synthesis techniques. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC ERR© paragraph sign ligand 2 undergoes several types of chemical reactions:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the PROTAC molecule. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
PROTAC ERR© paragraph sign ligand 2 has a wide range of scientific research applications:
Wirkmechanismus
PROTAC ERR© paragraph sign ligand 2 exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the protein of interest and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include various protein kinases, nuclear receptors, and transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ARV-110: A PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV-471: A PROTAC targeting the estrogen receptor, being investigated for breast cancer.
MZ1: A PROTAC targeting the bromodomain-containing protein 4 (BRD4), used in cancer research.
Uniqueness
PROTAC ERR© paragraph sign ligand 2 is unique in its ability to target specific proteins with high selectivity and potency. Unlike traditional small-molecule inhibitors, PROTACs do not require continuous occupancy of the target protein’s active site, allowing for more efficient and sustained protein degradation .
Eigenschaften
Molekularformel |
C20H13F6NO4 |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29) |
InChI-Schlüssel |
JRWKJGIKIBTXMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)

![Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12454384.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)


![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)

![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)


